molecular formula C12H7Cl2KN2S B1394589 Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate CAS No. 318248-62-3

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate

Cat. No. B1394589
M. Wt: 321.3 g/mol
InChI Key: AHEUTDPTXBEURT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a styryl group, which is a type of vinyl group that is often involved in polymerization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the styryl group would likely play significant roles in its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the pyrimidine ring and the styryl group could make it reactive with a variety of other compounds .

Scientific Research Applications

    Positive/Negative Phototropism: Controllable Molecular Actuators with Different Bending Behavior

    • Application Summary: This research involves the use of molecular actuators based on crystals of various compounds, including (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4), (E)-2-(2,4-di uorostyryl)benzo[d]oxazole fl (BOAF24), (E)-2-(4- uorostyryl)benzo[d]thiazole fl (BTAF4), and (E)-2-(2,4-di uorostyryl)benzo[d]thi- fl azole (BTAF24). These actuators exhibit unique bending behavior under UV irradiation .
    • Methods of Application: The one-dimensional (1D) crystals of BOAF4 and BTAF4 bent toward light, whereas those of BOAF24 and BTAF24 bent away from light .
    • Results or Outcomes: The authors found that F···H–C interaction played a key role in the different molecular packing in structures crystals, which led to the positive/negative phototropism of the actuators .

    Efficient degradation of 2,4-dichlorophenol in water by sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode

    • Application Summary: This research focuses on the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation .
    • Methods of Application: The researchers used a Pd-MWCNTs/Ni-foam electrode for the electrocatalytic reduction of 2,4-DCP and examined whether this electrode can efficiently degrade phenol in the electro-Fenton oxidation (EFO) process .
    • Results or Outcomes: The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively .

    Stimuli-responsive dynamic pseudorotaxane crystals

    • Application Summary: This review focuses on stimuli-responsive dynamic molecular crystals, including pseudorotaxane molecules comprising a crown ether as a ring and an ammonium cation as an axle .
    • Methods of Application: These pseudorotaxane molecules respond to light and/or heat, changing their molecular structures in the single-crystal state .
    • Results or Outcomes: Such structural changes at a molecular level influence the macroscopic properties of pseudorotaxanes, including mechanical motions of the crystals . They are potential candidates for application as light-sensing and harvesting materials in microdevices for photomechanical conversion .

    Bending, Curling, Rolling, and Salient Behavior of Molecular Crystals

    • Application Summary: This research reports interesting photomechanical behaviors of the dynamic molecular crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) .
    • Methods of Application: The photosalient effect of the rod-like crystal based on a metal-free olefin driven by photodimerization is observed . Moreover, the needle-like crystals of BOACl24 exhibit a reversible bending .
    • Results or Outcomes: The authors achieved the potential application in pushing objects, as well as enriching and removing pollutants .
    • Application Summary: This research involves the use of molecular actuators based on crystals of various compounds, including (E)-2-(4-fluorostyryl)benzo[d]oxazole (BOAF4), (E)-2-(2,4-di uorostyryl)benzo[d]oxazole fl (BOAF24), (E)-2-(4- uorostyryl)benzo[d]thiazole fl (BTAF4), and (E)-2-(2,4-di uorostyryl)benzo[d]thi- fl azole (BTAF24). These actuators exhibit unique bending behavior under UV irradiation .
    • Methods of Application: The one-dimensional (1D) crystals of BOAF4 and BTAF4 bent toward light, whereas those of BOAF24 and BTAF24 bent away from light .
    • Results or Outcomes: The authors found that F···H–C interaction played a key role in the different molecular packing in structures crystals, which led to the positive/negative phototropism of the actuators .
    • Application Summary: This research reports interesting photomechanical behaviors of the dynamic molecular crystals of (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24) .
    • Methods of Application: The photosalient effect of the rod-like crystal based on a metal-free olefin driven by photodimerization is observed . Moreover, the needle-like crystals of BOACl24 exhibit a reversible bending .
    • Results or Outcomes: The authors achieved the potential application in pushing objects, as well as enriching and removing pollutants .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a choking hazard. If it is a liquid, it could pose a risk of spills and contamination .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug. If it has unique physical or chemical properties, it could be studied for use in materials science .

properties

IUPAC Name

potassium;4-[2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEUTDPTXBEURT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2KN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53396602

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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